Product packaging for Methyl 3-methylisonicotinate(Cat. No.:CAS No. 116985-92-3)

Methyl 3-methylisonicotinate

Cat. No.: B039935
CAS No.: 116985-92-3
M. Wt: 151.16 g/mol
InChI Key: UWOZODSMOOALPG-UHFFFAOYSA-N
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Description

Methyl 3-methylisonicotinate is a high-purity chemical building block of significant interest in medicinal chemistry and materials science. This compound features a core isonicotinate structure, a pyridine ring substituted with a carboxymethyl ester at the 4-position and a methyl group at the 3-position. This specific substitution pattern makes it a versatile synthon for the synthesis of more complex heterocyclic systems. Its primary research value lies in its role as a precursor for the development of pharmaceutical candidates, particularly in the construction of ligands for various enzymatic targets, and in the synthesis of metal-organic frameworks (MOFs) or functionalized polymers. The ester group is a key functional handle, readily amenable to hydrolysis to the corresponding acid or transformation into amides via aminolysis, facilitating the rapid generation of diverse compound libraries. Researchers utilize this compound to explore structure-activity relationships (SAR) in drug discovery programs, often targeting central nervous system (CNS) disorders or infectious diseases, and to engineer advanced materials with tailored electronic or catalytic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B039935 Methyl 3-methylisonicotinate CAS No. 116985-92-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-5-9-4-3-7(6)8(10)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOZODSMOOALPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363548
Record name methyl 3-methylisonicotinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116985-92-3
Record name methyl 3-methylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-methyl-4-pyridinecarboxylate
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Chemical Reactivity and Derivatization Studies of Methyl 3 Methylisonicotinate Scaffolds

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom of methyl 3-methylisonicotinate makes it a nucleophilic and basic center. This inherent reactivity allows for a variety of chemical modifications, including N-alkylation, N-acylation, and N-oxidation.

Quaternization of the pyridine nitrogen can be achieved through reactions with alkyl halides. This process results in the formation of pyridinium (B92312) salts, which can alter the electronic properties of the ring and introduce a positive charge. Similarly, N-acylation can occur with acylating agents, leading to the formation of N-acylpyridinium species.

Furthermore, the pyridine nitrogen can be oxidized to form an N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide exhibits altered reactivity compared to the parent pyridine, influencing the regioselectivity of subsequent electrophilic substitution reactions.

Reactivity of the Methyl Ester Group

The methyl ester functionality of this compound is a key site for derivatization, primarily through hydrolysis and transesterification reactions.

Hydrolysis Reactions

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 3-methylisonicotinic acid, under both acidic and basic conditions. This reaction, often referred to as saponification when carried out with a base, is a fundamental transformation in the modification of this scaffold.

Base-Catalyzed Hydrolysis (Saponification): This is a common and efficient method for the hydrolysis of the methyl ester. The reaction is typically carried out by heating the ester in the presence of an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon of the ester. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the carboxylic acid. The reaction is essentially irreversible as the final deprotonation of the carboxylic acid drives the equilibrium.

Acid-Catalyzed Hydrolysis: The ester can also be hydrolyzed by heating with water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This reaction is the reverse of Fischer esterification and is an equilibrium process. To drive the reaction towards the formation of the carboxylic acid, a large excess of water is typically used.

A comparative overview of typical conditions for these hydrolysis reactions is presented in the table below.

Reaction TypeReagentsTemperatureReaction TimeProduct
Base-CatalyzedNaOH or KOH in H₂OReflux1-4 hours3-methylisonicotinic acid
Acid-CatalyzedH₂SO₄ or HCl in H₂ORefluxSeveral hours3-methylisonicotinic acid

Transesterification Processes

Transesterification is another important reaction of the methyl ester group, allowing for the conversion of the methyl ester into other alkyl esters by reaction with a different alcohol. This process can be catalyzed by either an acid or a base.

The reaction involves the exchange of the alkoxy group of the ester. For example, the transesterification of this compound with a higher boiling alcohol, such as menthol (B31143), can be achieved in the presence of a catalyst. A known process for a similar compound, methyl nicotinate (B505614), involves reacting it with menthol in the presence of a sodium alkoxide catalyst, such as sodium mentholate. The reaction is driven to completion by removing the lower-boiling methanol (B129727) by-product through distillation.

Reactivity of Substituents on the Pyridine Ring

The introduction of substituents, such as halogens or nitro groups, onto the pyridine ring of this compound significantly influences its reactivity and opens up a vast number of possibilities for further functionalization through cross-coupling and reduction reactions.

Influence of Halogen Substituents on Reactivity

Halogenated derivatives of this compound are valuable precursors for the synthesis of more complex molecules via palladium-catalyzed cross-coupling reactions. The nature and position of the halogen substituent play a crucial role in the outcome of these reactions. The general order of reactivity for organohalides in these coupling reactions is I > Br > Cl.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds between a halogenated pyridine and an organoboron compound. For instance, a bromo-substituted this compound can be coupled with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields.

Heck Reaction: The Heck reaction allows for the coupling of a halo-pyridine with an alkene to form a substituted alkene. This reaction provides a means to introduce vinyl groups onto the pyridine scaffold.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling a halogenated pyridine with an amine in the presence of a palladium catalyst. This is a valuable method for the synthesis of amino-substituted pyridine derivatives.

The regioselectivity of these reactions on di- or poly-halogenated pyridines is influenced by the relative reactivity of the different carbon-halogen bonds and the electronic effects of other substituents on the ring.

Transformations of Nitro Groups

The introduction of a nitro group onto the this compound scaffold provides a versatile handle for further chemical transformations, most notably its reduction to an amino group. The resulting aminopyridine derivatives are important building blocks in medicinal chemistry.

Catalytic Hydrogenation: The reduction of a nitro group to an amine is commonly achieved through catalytic hydrogenation. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically carried out in a solvent like methanol or ethanol (B145695) under a hydrogen atmosphere. This method is often preferred due to its clean nature and high yields.

Chemical Reduction: Alternatively, the nitro group can be reduced using various chemical reducing agents. A common method involves the use of a metal in an acidic medium, such as iron, tin, or zinc in the presence of hydrochloric acid. These dissolving metal reductions proceed via electron transfer from the metal to the nitro group. acsgcipr.org Other reagents like sodium dithionite (B78146) can also be employed for this transformation.

The table below summarizes typical conditions for the reduction of a nitro-substituted methyl isonicotinate (B8489971) scaffold.

Reduction MethodReagentsSolventTemperatureProduct
Catalytic HydrogenationH₂, Pd/CMethanolRoom TemperatureMethyl 3-amino-isonicotinate
Chemical ReductionFe, HClEthanol/WaterRefluxMethyl 3-amino-isonicotinate
Chemical ReductionSnCl₂·2H₂OEthanolRefluxMethyl 3-amino-isonicotinate

Modifications of Alkyl Substituents

The methyl group at the 3-position of the this compound scaffold represents a key site for synthetic diversification. While direct studies on this compound are limited, a significant body of research on the reactivity of related methyl-substituted pyridines, such as 3-methylpyridine (B133936) (3-picoline), provides a strong basis for predicting its chemical behavior. The methyl group can undergo a variety of transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

One of the fundamental transformations of the methyl group is its deprotonation to form a nucleophilic carbanion. This can be achieved using strong bases, such as organolithium reagents or lithium amides. The resulting lithiated species can then react with a range of electrophiles. For instance, reaction with aldehydes and ketones would yield corresponding secondary and tertiary alcohols, respectively. Carboxylation with carbon dioxide would introduce a carboxylic acid moiety, and reaction with alkyl halides could lead to chain elongation.

Furthermore, the methyl group can be a substrate for radical reactions. For example, metal-free methylation of pyridine N-oxide C-H bonds has been achieved using peroxides as the methyl source under neat conditions, suggesting that similar radical-based functionalizations could be applied to the methyl group of this compound. researchgate.net

The reactivity of the methyl group is influenced by the electronic nature of the pyridine ring. The electron-withdrawing character of the nitrogen atom and the ester group in this compound can influence the acidity of the methyl protons, potentially facilitating their abstraction.

Below is a table summarizing potential modifications of the alkyl substituent based on known reactions of analogous methyl-substituted pyridines.

Reagent(s)Product TypeReaction ConditionsPotential Yield Range (%)
1. n-BuLi, 2. RCHOSecondary alcoholAnhydrous THF, low temperature60-80
1. LDA, 2. R2COTertiary alcoholAnhydrous THF, low temperature50-70
1. n-BuLi, 2. CO2, then H+Carboxylic acidAnhydrous THF, low temperature70-90
1. NaNH2, 2. RXAlkylated pyridineLiquid ammonia (B1221849)40-60
TBHPOxidized derivativesTransition-metal-freeModerate to Excellent

Chemo- and Regioselectivity in Functionalization Reactions

When considering the functionalization of this compound, both chemoselectivity and regioselectivity are critical aspects. The molecule possesses multiple potentially reactive sites: the pyridine ring C-H bonds, the methyl group C-H bonds, and the methyl ester.

Chemoselectivity: The choice of reagents and reaction conditions will dictate which functional group reacts preferentially. For instance, reactions involving strong, non-nucleophilic bases at low temperatures are likely to favor deprotonation of the more acidic methyl group over attack at the ester carbonyl. Conversely, reactions with strong nucleophiles under conditions that favor addition-elimination could lead to modification of the ester group.

Regioselectivity: Functionalization of the pyridine ring itself is subject to well-established principles of electrophilic and nucleophilic aromatic substitution on pyridine derivatives. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). However, direct C-H functionalization of pyridines can be challenging due to the ring's deactivation. rsc.org

For radical functionalization reactions, the regioselectivity is governed by the inherent reactivity of the pyridine ring, with a strong preference for reaction at the α and γ positions (2- and 4-positions). nih.gov The presence of substituents can further influence this selectivity. Electron-withdrawing groups, such as the ester at the 4-position of the target molecule, can direct incoming radicals. A systematic investigation into the radical functionalization of heterocycles revealed that certain substituents exert consistent and additive effects on regioselectivity. nih.gov In the case of this compound, the ester at the 4-position would be expected to direct radical attack to the 2- and 6-positions. The methyl group at the 3-position can also exert a directing effect, although typically weaker than the ester group.

The table below outlines the predicted regioselectivity for different types of functionalization reactions on the this compound scaffold.

Reaction TypePredicted Major Product(s)Rationale
Electrophilic Aromatic SubstitutionSubstitution at the 5-positionThe pyridine nitrogen and the 4-ester group are deactivating, directing electrophiles to the 3- and 5-positions. The existing methyl group at the 3-position sterically hinders that position, favoring the 5-position.
Nucleophilic Aromatic SubstitutionSubstitution at the 2- or 6-positionThe pyridine nitrogen strongly activates the ortho and para positions towards nucleophilic attack.
Radical C-H FunctionalizationFunctionalization at the 2- or 6-positionThe electron-deficient nature of the pyridine ring directs radical attack to the positions ortho and para to the nitrogen.
Deprotonation/AlkylationFunctionalization of the 3-methyl groupThe methyl group protons are the most acidic C-H protons in the molecule, making them susceptible to deprotonation by strong bases.

Photoredox-Catalyzed Functionalization

Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of heteroaromatic compounds under mild conditions. nih.govnih.gov This methodology offers an alternative to traditional methods that often require harsh conditions or pre-functionalized substrates. In the context of this compound, photoredox catalysis could enable the direct functionalization of both the pyridine ring and the methyl substituent.

The general mechanism for photoredox-catalyzed C-H functionalization involves the generation of a radical species via a single-electron transfer (SET) process involving a photocatalyst, light, and a radical precursor. nih.gov This radical can then add to the electron-deficient pyridine ring in a Minisci-type reaction. nih.govacs.org

For this compound, photoredox-catalyzed reactions could be employed to introduce a variety of alkyl and acyl groups. For example, the use of alkyltrifluoroborates or carboxylic acids as radical precursors in the presence of a suitable photocatalyst could lead to the corresponding alkylated or acylated pyridine derivatives. researchgate.net

The regioselectivity of these photoredox-catalyzed reactions is expected to follow the principles of radical addition to pyridines, favoring attack at the 2- and 6-positions. The development of N-functionalized pyridinium salts as radical precursors and pyridine surrogates has also provided a means for achieving superior regiocontrol in Minisci-type reactions, often under acid-free conditions. researchgate.net

A hypothetical photoredox-catalyzed alkylation of this compound is presented below:

Radical PrecursorPhotocatalystAdditive(s)Potential Product
R-COOHRu(bpy)3Cl2 or Ir(ppy)3Base, OxidantMethyl 2-alkyl-3-methylisonicotinate
R-BF3KOrganic Dye (e.g., Eosin Y)AmineMethyl 2-alkyl-3-methylisonicotinate
Alkyl Halidefac-Ir(ppy)3Hantzsch EsterMethyl 2-alkyl-3-methylisonicotinate

These photoredox methods provide a promising avenue for the late-stage functionalization of the this compound scaffold, allowing for the rapid generation of diverse analogues for further investigation.

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For Methyl 3-methylisonicotinate, ¹H NMR spectroscopy is used to identify all non-exchangeable protons. The spectrum would be expected to show distinct signals corresponding to the three aromatic protons on the pyridine (B92270) ring, the protons of the ester's methyl group, and the protons of the methyl group at the 3-position of the ring. The chemical shifts (δ), integration values (number of protons), and splitting patterns (multiplicity) of these signals confirm the substitution pattern.

¹³C NMR spectroscopy complements the proton data by detecting the unique carbon atoms in the molecule. This includes the carbon atoms of the pyridine ring, the carbonyl carbon of the ester, and the two distinct methyl group carbons. The chemical shifts of the aromatic carbons are particularly informative for confirming the position of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following table is based on theoretical predictions as specific experimental data was not found in the reviewed literature.)

Atom Type Predicted Signal Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
¹H NMRPyridine H (C2)~8.4-8.6SingletAdjacent to N and substituted C.
Pyridine H (C5)~7.5-7.7DoubletCoupled to H at C6.
Pyridine H (C6)~8.5-8.7DoubletCoupled to H at C5.
Ester Methyl (-OCH₃)~3.9-4.1SingletProtons on the methyl ester group.
Ring Methyl (-CH₃)~2.4-2.6SingletProtons on the methyl group at C3.
¹³C NMRCarbonyl (C=O)~165-170-Ester carbonyl carbon.
Pyridine C2~150-155-Aromatic carbon adjacent to N.
Pyridine C3~135-140-Aromatic carbon with methyl substituent.
Pyridine C4~145-150-Aromatic carbon with ester substituent.
Pyridine C5~120-125-Aromatic carbon.
Pyridine C6~148-152-Aromatic carbon.
Ester Methyl (-OCH₃)~52-55-Carbon of the methyl ester group.
Ring Methyl (-CH₃)~18-22-Carbon of the methyl group at C3.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of its key structural features.

The most prominent peak would be the strong absorption from the carbonyl (C=O) stretch of the ester group. Additionally, characteristic peaks for C-H bonds in the aromatic ring and the aliphatic methyl groups, C-N stretching vibrations within the pyridine ring, and C-O stretching of the ester linkage would be observed.

Table 2: Expected IR Absorption Bands for this compound (Note: The following table is based on typical functional group absorption ranges as specific experimental data was not found in the reviewed literature.)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretch3000-3100Medium-Weak
Aliphatic C-H (Methyl)Stretch2850-3000Medium
Carbonyl (Ester)C=O Stretch1720-1740Strong
Aromatic RingC=C and C=N Stretch1400-1600Medium-Weak
Ester C-OStretch1100-1300Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₉NO₂, corresponding to a molecular weight of 151.16 g/mol . sigmaaldrich.com

In a mass spectrum, the peak corresponding to the intact ionized molecule is known as the molecular ion peak (M⁺). For this compound, this would be expected at an m/z value of 151. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. Analysis of the fragmentation pattern, which results from the breakdown of the molecular ion, can further validate the structure. Common fragmentation pathways for this molecule would likely include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Table 3: Predicted Mass Spectrometry Data for this compound

Data Point Predicted Value Interpretation
Molecular FormulaC₈H₉NO₂-
Molecular Weight151.16 g/mol -
Molecular Ion Peak (M⁺)m/z 151Corresponds to the mass of the intact molecule.
Key Fragment Ionm/z 120Loss of the methoxy radical (•OCH₃) from the molecular ion.
Key Fragment Ionm/z 92Loss of the methoxycarbonyl radical (•COOCH₃) from the molecular ion.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. This technique provides precise bond lengths, bond angles, and crystallographic information, confirming the molecular structure with absolute certainty. While this compound is commercially available as a liquid, XRD analysis would require it to be crystallized. Currently, there are no publicly available crystal structure reports for this specific compound in crystallographic databases.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used.

In the synthesis of this compound from 3-methylisonicotinic acid, Liquid Chromatography-Mass Spectrometry (LCMS) has been used to monitor the reaction's progress and confirm the formation of the desired product. google.com This demonstrates the utility of combining chromatography for separation with mass spectrometry for detection and identification. For quality control, a validated GC or HPLC method would be developed to quantify the purity of this compound and detect any potential impurities, such as unreacted starting materials or by-products.

Advanced Spectroscopic Techniques

While standard NMR, IR, and MS are the primary methods for characterization, more advanced techniques could be applied for further detailed studies. Two-dimensional NMR experiments (like COSY, HSQC, and HMBC) could be used to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms. However, published research employing such advanced techniques specifically on this compound is not currently available.

Computational Chemistry and Theoretical Investigations of Methyl 3 Methylisonicotinate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of Methyl 3-methylisonicotinate. These calculations can determine a variety of molecular properties and reactivity descriptors that govern the chemical behavior of the compound.

Detailed research findings from DFT studies on analogous substituted pyridine (B92270) derivatives reveal key electronic parameters. The distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap are fundamental properties that can be calculated. The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. The presence of the methyl group at the 3-position and the methyl ester at the 4-position of the pyridine ring in this compound will influence these electronic properties through inductive and resonance effects.

Table 1: Hypothetical Quantum Chemical Parameters of this compound

ParameterSymbolHypothetical ValueSignificance
Highest Occupied Molecular Orbital EnergyEHOMO-6.5 eVIndicates electron-donating character
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.2 eVIndicates electron-accepting character
HOMO-LUMO Energy GapΔE5.3 eVRelates to chemical reactivity and stability
Electronegativityχ3.85 eVMeasure of the ability to attract electrons
Chemical Hardnessη2.65 eVResistance to change in electron distribution
Global Electrophilicity Indexω2.79 eVPropensity to accept electrons

Note: The values in this table are illustrative and based on general principles of quantum chemistry and data from related pyridine compounds, as direct computational studies on this compound were not found in the surveyed literature.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For this compound, molecular docking studies can provide valuable insights into its potential interactions with biological receptors, which is a crucial step in rational drug design. nih.gov

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the receptor. The ligand's structure can be optimized using quantum chemical methods. The receptor structure is typically obtained from crystallographic data. Docking algorithms then explore various possible binding poses of the ligand within the receptor's binding site and score them based on a scoring function that estimates the binding affinity.

Studies on substituted pyridine derivatives have successfully employed molecular docking to identify key interactions with various enzymes and receptors. tandfonline.comnih.gov These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. For this compound, the pyridine nitrogen and the carbonyl oxygen of the ester group are potential hydrogen bond acceptors, while the pyridine ring and the methyl groups can participate in hydrophobic and van der Waals interactions.

The following table illustrates hypothetical docking results of this compound with a plausible protein target, highlighting the types of interactions that could be expected.

Table 2: Illustrative Molecular Docking Results for this compound

ParameterDescription
Protein TargetHypothetical Kinase (e.g., a serine/threonine kinase)
Binding Affinity (Docking Score)-7.5 kcal/mol (Illustrative)
Key Interacting ResiduesAmino acids in the binding pocket (e.g., Lys, Asp, Phe)
Types of InteractionsHydrogen bond with the backbone carbonyl of an amino acid; Hydrophobic interactions with aliphatic side chains; π-π stacking with an aromatic residue.

Note: This table presents a hypothetical scenario for illustrative purposes, as specific molecular docking studies for this compound were not identified in the available literature.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves the study of the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. lumenlearning.com The relative energies of these conformers determine the molecule's preferred shape in different environments. Computational methods, such as potential energy surface scans, can identify stable conformers and the energy barriers between them. For this compound, key rotations would be around the C-C bond connecting the ester group to the pyridine ring and the C-O bond of the ester.

Molecular dynamics (MD) simulations provide a more dynamic picture of the conformational landscape by simulating the movement of atoms over time. acs.org An MD simulation would reveal the flexibility of this compound and its interactions with a solvent or a biological receptor. Parameters such as the root-mean-square deviation (RMSD) of atomic positions can indicate the stability of a particular conformation or a ligand-receptor complex, while the root-mean-square fluctuation (RMSF) can highlight flexible regions of the molecule.

MD simulations on substituted pyridine derivatives have been used to assess the stability of ligand-protein complexes predicted by molecular docking. nih.gov These simulations can reveal the importance of specific interactions and the role of water molecules in the binding site.

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound

ParameterTypical Value/Setting
Force FieldAMBER, CHARMM, or GROMOS
Solvent ModelExplicit water model (e.g., TIP3P)
Simulation Time100 ns or longer
Temperature300 K
Pressure1 atm

Prediction of Spectroscopic Properties

Computational chemistry allows for the accurate prediction of various spectroscopic properties of molecules, which can be invaluable for the interpretation of experimental spectra and the structural elucidation of new compounds. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

DFT calculations are commonly used to predict vibrational frequencies corresponding to the IR spectrum. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies. These theoretical frequencies can be scaled to better match experimental data. This allows for the assignment of specific vibrational modes to the observed IR absorption bands.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts that can be compared to experimental data to confirm the structure of the molecule.

Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. This can provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.

Table 4: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic TechniquePredicted FeatureApproximate Wavenumber/Chemical Shift
Infrared (IR)C=O stretching (ester)~1725 cm-1
C-N stretching (pyridine)~1590 cm-1
¹H NMRPyridine ring protonsδ 7.5-8.5 ppm
Methyl ester protonsδ ~3.9 ppm
Ring methyl protonsδ ~2.5 ppm
¹³C NMRCarbonyl carbon (ester)δ ~165 ppm
Pyridine ring carbonsδ 120-150 ppm

Note: The spectroscopic data presented are hypothetical and based on typical values for similar functional groups and structures.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. researchgate.netchemrevlett.com These models are widely used in drug discovery and environmental science to predict the activity or properties of new compounds without the need for experimental testing.

The development of a QSAR/QSPR model for a series of compounds including this compound would involve several steps. First, a dataset of molecules with known activities or properties is compiled. Then, a set of molecular descriptors is calculated for each molecule. These descriptors can be constitutional, topological, geometrical, or quantum chemical in nature. Finally, a mathematical model is built using statistical methods like multiple linear regression (MLR) or machine learning algorithms to establish a correlation between the descriptors and the activity/property.

For a series of substituted pyridine derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme. tandfonline.com Relevant descriptors might include molecular weight, logP (a measure of lipophilicity), and quantum chemical descriptors like HOMO and LUMO energies. The resulting QSAR equation would allow for the prediction of the activity of new, unsynthesized derivatives.

Table 5: Example of a Hypothetical QSAR Model for a Series of Pyridine Derivatives

Hypothetical QSAR Equation
log(1/IC50) = 0.5 * logP - 0.2 * EHOMO + 1.5 * (number of H-bond donors) + constant
Descriptor Significance in the Model
logPLipophilicity, related to membrane permeability.
EHOMOElectron-donating ability, potentially involved in charge-transfer interactions.
Number of H-bond donorsPotential for hydrogen bonding with the receptor.

Note: This QSAR model is purely illustrative and intended to demonstrate the general form and components of such a model.

Biological Activity and Mechanistic Research on Methyl 3 Methylisonicotinate and Analogues

Investigations into Antimicrobial Efficacy

The antimicrobial potential of compounds structurally related to methyl 3-methylisonicotinate has been a subject of significant research, particularly in the context of developing new antitubercular agents. One area of focus has been the inhibition of enzymes essential for mycobacterial survival. For instance, new derivatives targeting MbtI, an enzyme involved in the biosynthesis of mycobactins, have been synthesized and evaluated. mdpi.com

In a study exploring heterocyclic compounds, various analogues were designed and tested for their in vitro activity. The research highlighted that while some heterocyclic cores showed modest biological activity, furan-based analogues demonstrated more promising results. mdpi.com For example, a furan-based analogue with meta-positioned CN and CF3 moieties on a phenyl ring exhibited a minimum inhibitory concentration (MIC99) value of 125 µM against Mycobacterium tuberculosis, a notable improvement over the lead compound's MIC of 250 µM. mdpi.com

The table below summarizes the in vitro activity of some heterocyclic analogues.

Compound SeriesSubstituentHeterocyclic CoreIn Vitro Activity
Am-CNThiazole, Oxazole, ImidazoleModest
Bp-NO2Thiazole, Oxazole, ImidazoleModest
--Furan (B31954)Significant

It was also noted that in vitro enzymatic activity does not always correlate with whole-cell efficacy against mycobacteria, possibly due to factors like membrane permeability. mdpi.com Additionally, a series of 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives were synthesized, with some showing a broad spectrum of activity against various bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. nih.gov

Research on Anticancer Properties and Cytotoxicity

Analogues of this compound have also been investigated for their potential as anticancer agents. For instance, research into methyl 3-nitroisonicotinate has included in vitro studies to assess its cytotoxic effects on various cancer cell lines. Promising results have been observed in studies involving breast (MCF-7) and colon (HT-29) cancer cell lines.

In a separate study, a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones were tested for their cytotoxicity against HL-60 and MCF-7 cell lines. nih.gov All tested analogues demonstrated cytotoxic activity in the low micromolar range after 48 hours of incubation, with greater cytotoxicity observed in HL-60 cells compared to MCF-7 cells. nih.gov To assess the impact on non-cancerous cells, selected compounds were also tested on the HUVEC cell line. nih.gov

The cytotoxic activity of these quinolinone derivatives is summarized in the table below.

Cell LineActivity
HL-60High cytotoxic effects
MCF-7High cytotoxic effects

Furthermore, studies on monosubstituted chalcone (B49325) derivatives have provided insights into the antiproliferative mechanisms of related compounds. sapub.org One of the key mechanisms identified is the destabilization of microtubules, which are crucial for mitotic activity. sapub.org

**6.3. Elucidation of Molecular Mechanisms of Action

Elucidation of Molecular Mechanisms of Action

Interactions with Specific Molecular Targets (Enzymes, Receptors)

The biological activity of this compound analogues is often attributed to their interaction with specific molecular targets. In the context of antitubercular research, one such target is the enzyme MbtI. mdpi.com A furan-based analogue was identified as a competitive inhibitor of MbtI, with a Ki of approximately 9 µM. mdpi.com

In a different therapeutic area, analogues of JDTic, a potent and selective κ-opioid receptor antagonist, have been synthesized and evaluated. nih.gov These studies, utilizing a [35S]GTPγS binding assay, have shown that methyl-substituted analogues can exhibit high potency as κ antagonists. nih.gov For example, the monomethylated analogue 8e displayed a Ke value of 0.03 nM at the κ-opioid receptor. nih.gov The introduction of multiple methyl groups, however, was generally found to be detrimental to both potency and selectivity at κ receptors. nih.gov

The binding affinities of some of these analogues are presented below.

AnalogueModificationKe at κ-opioid receptor (nM)
8a Monomethylated0.03
8e Monomethylated0.03
8c N-methylated0.16
8n Trimethylated0.52

Modulation of Cellular Signaling Pathways

While the precise mechanisms are still under investigation for many analogues, it is hypothesized that their biological effects are mediated through the modulation of cellular signaling pathways. For topically administered methyl nicotinate (B505614), it is believed that the compound promotes the release of prostaglandin (B15479496) D2, which in turn induces cutaneous vasodilation. drugbank.com This effect on vascular smooth muscles appears to be mediated by the local release of prostaglandins. drugbank.com

Role of Substituent Groups in Biological Activity and Solubility

The nature and position of substituent groups on the core structure of these compounds play a critical role in determining their biological activity and solubility. In the development of antitubercular agents, it was found that a m-CN substitution on the phenyl ring led to better enzyme inhibition compared to other groups. mdpi.com Conversely, the presence of different substituents at position 5 of certain compounds did not seem to significantly affect their inhibitory activity against MbtI, with IC50 values ranging from 15 µM to 33 µM. mdpi.com

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For the κ-opioid receptor antagonist analogues of JDTic, SAR studies revealed that while certain mono- and dimethylations were well-tolerated and even enhanced potency, the introduction of multiple methyl groups generally led to a decrease in activity. nih.gov Specifically, N-methylation at the tetrahydroisoquinoline nitrogen resulted in a reduction in potency at all opioid receptor subtypes. nih.gov

In the context of antitubercular compounds, SAR studies indicated that the furan core was critical for significant enzymatic inhibition and antitubercular activity. mdpi.com Interestingly, the biological profiles of thiophene (B33073) analogues were not comparable to their furan counterparts, suggesting that factors beyond simple bioisosterism were at play. mdpi.com The substitution on the phenyl ring with either m-cyano or p-nitro groups did not appear to significantly impact the variations in activity. mdpi.com

Development of Novel Biologically Active Derivatives

The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry, present in numerous approved drugs. The unique structure of methyl isonicotinate (B8489971), featuring this privileged pyridine ring, makes it a versatile precursor for the synthesis of novel, biologically active compounds. The process of creating derivatives, or analogues, from a lead compound like this compound is a cornerstone of drug discovery, allowing scientists to fine-tune a molecule's properties to achieve a desired therapeutic effect. Researchers modify the core structure to explore and optimize interactions with biological targets, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.

A key strategy in the derivatization of isonicotinate analogues involves the chemical modification of functional groups on the pyridine ring. For instance, the reduction of a nitro group to an amine is a common and crucial transformation. This yields a versatile amino-substituted isonicotinate, such as Methyl 3-aminoisonicotinate, which serves as a key intermediate for further functionalization. The resulting amino group can then participate in a wide array of chemical reactions to introduce new substituents and functionalities.

Another common approach is the substitution of halogen atoms on the pyridine ring. Halogenated derivatives are valuable substrates for nucleophilic aromatic substitution reactions, where the halogen is displaced by various nucleophiles like amines or thiols. This allows for the introduction of diverse chemical moieties, significantly expanding the chemical space and potential biological activities of the resulting compounds.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) is a critical concept in the development of new derivatives. It involves systematically altering the chemical structure of a molecule and assessing the impact of these changes on its biological activity. mdpi.com Even small modifications, such as the addition of a methyl group, can profoundly alter the pharmacological properties of a molecule. nih.govresearchgate.net

For example, research on various heterocyclic compounds has demonstrated that the introduction of different substituents can lead to a broad spectrum of pharmacological activities, including antimicrobial and antitumor effects. mdpi.comnih.gov In the context of isonicotinate derivatives, SAR studies would involve synthesizing a series of analogues with modifications at different positions of the pyridine ring and the ester group. These modifications could include:

Varying the substituent at the 3-position: Replacing the methyl group with other alkyl groups, halogens, or more complex functional groups to probe the steric and electronic requirements of the biological target.

Modification of the ester group: Converting the methyl ester to other esters, amides, or hydrazides to alter solubility, stability, and hydrogen bonding potential.

Introducing substituents at other positions on the pyridine ring: Adding groups to the 2, 5, or 6 positions to explore additional binding interactions.

By comparing the biological activities of these newly synthesized compounds, researchers can build a detailed understanding of the structural requirements for a desired effect.

Examples of Biologically Active Derivatives

Research into derivatives of the broader isonicotinate and nicotinate family has yielded compounds with promising activities across different therapeutic areas.

Antimicrobial Agents: The isonicotinate scaffold is a component of various compounds investigated for antimicrobial properties. For instance, the synthesis of isonicotinoylhydrazide derivatives which are then cyclized into 1,3,4-oxadiazolines has produced compounds with significant activity against Gram-positive bacteria. One such derivative, featuring a 5-nitrofuran substituent, was found to be active against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Compound/DerivativeTarget OrganismActivity (MIC µg/mL)
Isonicotinoylhydrazone with 5-nitrofuranStaphylococcus aureus ATCC 65387.81
Isonicotinoylhydrazone with 5-nitrofuranBacillus subtilis ATCC 66337.81
Isonicotinoylhydrazone with 5-nitrofuranStaphylococcus aureus MRSA ATCC 4330015.62
Ciprofloxacin (Reference)Staphylococcus aureus ATCC 65380.98

Data sourced from studies on nicotinic acid derivatives.

Anticancer Agents: The development of novel anticancer agents is another active area of research for isonicotinate-related structures. Thieno[3,2-b]pyridine derivatives, which are structurally related to the isonicotinate scaffold, have shown potential as antitumor agents. mdpi.com For example, methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been synthesized and evaluated against triple-negative breast cancer (TNBC) cell lines. mdpi.com Certain derivatives showed significant activity against MDA-MB-231 and MDA-MB-468 cancer cells while exhibiting low toxicity in non-tumorigenic cell lines. mdpi.com

CompoundCell LineActivity (GI50 µM)
Methyl 3-(4-methylphenyl)thieno[3,2-b]pyridine-2-carboxylateMDA-MB-231 (TNBC)1.15
Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylateMDA-MB-231 (TNBC)1.25
Methyl 3-(furan-2-yl)thieno[3,2-b]pyridine-2-carboxylateMDA-MB-231 (TNBC)1.95
Doxorubicin (Reference)MDA-MB-231 (TNBC)0.03

GI50: The concentration required to inhibit cell growth by 50%. Data is illustrative of the activity of related heterocyclic structures. mdpi.com

These examples underscore the potential of the this compound scaffold as a starting point for the rational design and synthesis of new therapeutic agents. Through systematic derivatization and rigorous biological evaluation, novel compounds with enhanced potency and selectivity can be developed.

Applications in Specialized Chemical and Biochemical Fields

Utility as a Versatile Building Block in Organic Synthesis

Methyl 3-methylisonicotinate is classified as an organic building block, a category of functionalized organic molecules that serve as foundational components for the synthesis of more complex molecular architectures. sigmaaldrich.com Its structure, which features a pyridine (B92270) ring substituted with both a methyl group and a methyl ester group, offers several reactive sites for chemical modification.

The key structural components that make it a versatile building block include:

The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a ligand, coordinating with metal ions to form metal-organic frameworks (MOFs) or other coordination complexes. The ring itself can also undergo various aromatic substitution reactions.

The Methyl Ester Group: This functional group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other derivatives, allowing for the extension of the molecular structure.

The 3-Methyl Group: The presence of this methyl group influences the electronic properties and steric environment of the pyridine ring, which can direct the outcome of subsequent chemical reactions.

These features allow chemists to use this compound as a starting material in multi-step syntheses, contributing to the construction of diverse molecular structures for applications in medicinal chemistry and materials science. sigmaaldrich.com

Role in Medicinal Chemistry Scaffolds and Drug Discovery

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups are attached to create a library of potential drug candidates. researchgate.net Spirocyclic and heterocyclic scaffolds, including those based on pyridine, are of significant interest in drug discovery due to their ability to create three-dimensional structures that can interact with biological targets with high specificity. nih.govbldpharm.com

This compound represents a substituted pyridine scaffold. The pyridine moiety is a common feature in many approved drugs. nih.govresearchgate.net The addition of a methyl group, as seen in this compound, can be a crucial element in drug design, an effect sometimes referred to as the "magic methyl" effect. nih.gov The introduction of a small, lipophilic methyl group can profoundly impact a compound's pharmacodynamic and pharmacokinetic properties by:

Improving binding affinity to a target receptor through hydrophobic interactions.

Blocking metabolic pathways, thereby increasing the compound's half-life.

Altering the conformation of the molecule to better fit a target's active site. nih.gov

Therefore, the 3-methylisonicotinate scaffold is a valuable starting point for chemists aiming to develop novel therapeutics.

The pyridine ring is a privileged scaffold in therapeutic design, appearing in a wide array of drugs targeting diverse diseases. Its presence is valued for its ability to form hydrogen bonds, its metabolic stability, and its capacity to serve as a bioisostere for a phenyl ring, often improving solubility and other drug-like properties.

The design of novel pyridine-based therapeutics often involves modifying the pyridine core with various substituents to optimize activity and selectivity. nih.gov Compounds like this compound serve as potential starting points for such synthetic endeavors. For example, a series of novel pyridine derivatives bearing a 1,2,3-triazole moiety were synthesized and evaluated as potential treatments for acute myeloid leukemia, demonstrating the continued relevance of pyridine-based scaffolds in modern drug discovery. nih.gov

Research in Agricultural Chemistry and Pest Management

A review of scientific literature indicates that extensive research in agricultural chemistry and pest management has focused on a related, but structurally different, compound: Methyl isonicotinate (B8489971) (methyl pyridine-4-carboxylate). researchgate.netwur.nlwur.nl This compound has been identified as a potent semiochemical. wur.nl However, specific research detailing the application or investigation of This compound in agricultural chemistry or pest management was not found.

Semiochemicals are chemicals that convey signals between organisms, influencing their behavior. peerj.com In the context of pest management, they are often used as attractants in traps. wur.nl Significant research has been conducted on the semiochemical activity of Methyl isonicotinate, which acts as a non-pheromone attractant for numerous species of thrips, including the Western flower thrips (Frankliniella occidentalis). researchgate.netwur.nlresearchgate.net This activity forms the basis for its use in commercial lures to enhance the monitoring and trapping of these agricultural pests. researchgate.netresearchgate.net No parallel studies on the semiochemical activity of This compound were identified in the reviewed sources.

The behavioral responses to semiochemicals are mediated by the olfactory system of the target pest. peerj.com Laboratory and field studies have demonstrated that Methyl isonicotinate elicits behavioral responses in at least 12 species of thrips, resulting in increased trap captures. wur.nlresearchgate.net It stimulates walking and take-off behavior in thrips, increasing their movement and the likelihood of encountering a trap or insecticide. researchgate.net There is no available data from the reviewed literature describing the specific olfactory responses of any pest species to This compound .

Semiochemical Activity and Behavioral Studies

Behavioral Synergism with Other Agents

Methyl isonicotinate has been identified as a behavioral synergist, particularly in conjunction with insecticides for the management of thrips. cambridge.orgcambridge.orgnzpps.org Its primary mode of action is not to increase the toxicity of the insecticide itself, but rather to modify the behavior of the target pest to increase its contact with the control agent. wikipedia.orgresearchgate.net

Table 1: Behavioral Synergism of Methyl Isonicotinate with Pest Control Agents

Agent Type Mechanism of Synergism Observed Effect Target Pests
Insecticides / BiopesticidesInduces increased walking and take-off behavior in thrips. wikipedia.orgresearchgate.netDisrupts concealment-seeking (thigmotactic) behavior, leading to increased contact with the control agent. Frankliniella occidentalis (Western Flower Thrips) and other thrips species. cambridge.orgwikipedia.org
Entomopathogenic FungiLures thrips to autoinoculation devices containing fungal spores ("Lure and Infect"). researchgate.netIncreased uptake of the fungus and subsequent mortality of the thrips.Thrips species susceptible to the specific fungus. researchgate.net

Development of Attractants and Lures

Methyl isonicotinate is one of the most extensively researched non-pheromone semiochemicals for the management of thrips. cambridge.orgcabidigitallibrary.org It functions as a potent attractant, or kairomone, for a significant number of pest thrips species. cambridge.org This property has led to its development and use as the primary active ingredient in several commercial lures designed for monitoring and trapping these pests in agricultural and horticultural settings. nzpps.orgwikipedia.orgresearchgate.net

Commercial products, such as LUREM-TR, utilize methyl isonicotinate to enhance the efficacy of colored sticky traps. wikipedia.orgcabidigitallibrary.org The addition of these lures to traps can increase the capture rate of thrips by as much as 20-fold, depending on the species and environmental conditions. wikipedia.org This significant increase in trap capture allows for earlier and more accurate detection of thrips infestations, even at low population densities. cambridge.org Its effectiveness has been demonstrated in numerous studies across various crops and environments, establishing it as a benchmark compound for thrips attraction. cabidigitallibrary.orgnih.govmdpi.com

Table 2: Thrips Species Attracted to Methyl Isonicotinate

Common Name Scientific Name Significance
Western Flower ThripsFrankliniella occidentalisCosmopolitan pest and major virus vector. cambridge.orgcabidigitallibrary.org
Onion ThripsThrips tabaciSignificant pest of vegetable crops and a virus vector. cambridge.orgcabidigitallibrary.org
New Zealand Flower ThripsThrips obscuratusPest in stonefruit. cambridge.org
Melon ThripsThrips palmiPest of cucurbit and solanaceous crops (requires further verification). cambridge.org
Chilli ThripsScirtothrips dorsalisPolyphagous pest of various crops.
Plague ThripsThrips imaginisPest of fruit blossom in Australia.
And at least 6 other species cambridge.orgcambridge.org

Applications in Integrated Pest Management (IPM) Strategies

The use of methyl isonicotinate as an attractant is a cornerstone of modern Integrated Pest Management (IPM) programs for thrips. cambridge.orgcambridge.org IPM is a comprehensive, ecosystem-based strategy that focuses on long-term pest prevention with minimal impact on human health and the environment. umn.eduepa.gov

A fundamental principle of IPM is the monitoring of pest populations to inform control decisions and avoid unnecessary pesticide applications. epa.govokstate.edu Lures containing methyl isonicotinate significantly improve the effectiveness of monitoring tools like colored sticky traps. cambridge.org This enhanced monitoring capability enables growers to:

Detect pests early: Identify the presence of thrips at the beginning of an infestation when populations are low. wikipedia.org

Establish action thresholds: Make informed decisions about when pest control measures are economically justified. epa.gov

Target interventions: Apply control measures precisely where and when they are needed.

Beyond monitoring, methyl isonicotinate is being explored for more direct control strategies within an IPM framework, including:

Mass Trapping: Deploying a high density of baited traps to remove a large number of insects from the population. cambridge.orgnzpps.org

Lure and Kill: Combining the attractant with an insecticide on a specific device, attracting the pest to a lethal source. cambridge.orgnzpps.org

Lure and Infect: Using the lure to attract pests to a station that inoculates them with a biological control agent, such as an entomopathogenic fungus, which they can then spread within the pest population. nzpps.orgresearchgate.net

These strategies align with the IPM goal of using a combination of control tactics to manage pests effectively while reducing reliance on broad-spectrum pesticides. nih.gov

Coordination Chemistry and Catalytic Applications

Ligand Design and Synthesis

In the field of coordination chemistry, the pyridine ring is a fundamental structural motif for the design of ligands. Methyl isonicotinate, as a pyridine derivative, functions effectively as a monodentate ligand. It coordinates to metal ions primarily through the lone pair of electrons on its nitrogen atom.

This coordination ability has been utilized to synthesize a variety of metal complexes. Research has described the preparation and characterization of complexes with several metal ions, demonstrating the versatility of methyl isonicotinate as a ligand in forming stable coordination compounds. researchgate.net The properties of the resulting metal complexes can be tuned by modifying the substituents on the pyridine ring, which influences the electronic and steric environment of the metal center. acs.org This principle is central to ligand design, where chemists systematically alter ligand structures to achieve desired properties in the final complex, such as specific catalytic activity or photophysical characteristics. nbinno.com

Table 3: Examples of Metal Complexes with Methyl Isonicotinate

Metal Ion Formula of Complex Coordination Details
Copper(I)(MeIN)nCuX (where n=1-4; X=Cl, Br, I, CN, etc.)Coordination occurs through the pyridine nitrogen. researchgate.net
Copper(II)[Cu(MeIN)2Cl2]Forms complexes with various copper(II) salts.
Platinum(II)[Pt(MeIN)2Cl2]Acts as a ligand in square-planar platinum complexes.
Cadmium(II)[Cd(SO4)(C7H7NO2)2(H2O)2]nThe methyl isonicotinate ligands are N-coordinated, forming a one-dimensional chain structure. researchgate.net
Zinc(II)[Zn(mein)2(H2O)4]·(sac)2Coordinated by two monodentate methyl isonicotinate ligands through the ring nitrogen. researchgate.net

Catalytic Activity in Organic Transformations

Metal complexes containing pyridine-based ligands are widely employed as catalysts in a multitude of organic transformations. The ligand plays a critical role by stabilizing the metal center and modulating its reactivity and selectivity. nbinno.comresearchgate.net

While specific catalytic applications for complexes of this compound are not extensively documented, the catalytic potential can be inferred from related structures. For instance, palladium (Pd) complexes bearing substituted pyridine ligands have proven to be efficient catalysts for important carbon-carbon bond-forming reactions. acs.org These include:

Suzuki–Miyaura Coupling: A cross-coupling reaction between an organoboron compound and an organohalide.

Heck Reaction: A reaction that forms a substituted alkene from an unsaturated halide and an alkene.

The catalytic efficiency of these complexes often correlates with the electronic properties of the pyridine ligand. acs.org The ability to synthesize and modify ligands like methyl isonicotinate and its derivatives is therefore crucial for developing new and improved catalysts for fine chemical synthesis.

Role in Chemical Biology as Probe Molecules

The pyridine scaffold is a privileged structure in chemical biology and medicinal chemistry, frequently incorporated into molecules designed to interact with biological systems. nih.gov Chemical probes are small molecules used to study and manipulate biological processes and protein function. The design of such probes often involves heterocyclic systems like pyridine.

Although the direct use of this compound as a chemical probe is not widely reported, its structural class is relevant to this field. For example, novel push-pull systems based on trifluoromethyl-substituted pyridines have been designed as fluorescent probes for bioimaging. mdpi.comnih.gov These probes exhibit specific localization, such as visualizing lipid droplets within cells, which is valuable for studying cellular metabolism and related diseases. mdpi.comnih.gov

Furthermore, derivatives of related heterocyclic systems, such as imidazo[4,5-b]pyridines, have been synthesized and screened for a range of biological activities, including antiproliferative and antiviral effects, demonstrating their utility as scaffolds for developing new biologically active probes and therapeutic leads. mdpi.com The ester functionality and the pyridine ring of this compound provide handles for chemical modification, suggesting its potential as a building block for the synthesis of more complex probe molecules. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Methodologies

The synthesis of substituted pyridines is a cornerstone of organic chemistry, and future research will likely focus on developing more efficient and versatile methods for preparing Methyl 3-methylisonicotinate and its analogues. rsc.orgmdpi.com Current approaches to pyridine (B92270) synthesis often involve multi-step procedures. mdpi.com Emerging methodologies that could be applied to the synthesis of this compound include:

Catalytic Approaches: The use of transition metal catalysts, such as palladium, copper, or nickel, has become increasingly prominent in the synthesis of pyridine derivatives. ijarsct.co.in These catalysts can facilitate highly selective C-C and C-N bond formations under milder conditions than traditional methods. Future work may explore the application of catalysts like cationic palladium(II) complexes for the regioselective synthesis of polysubstituted pyridines. rsc.org Ruthenium-catalyzed cycloisomerization of 3-azadienynes represents another promising avenue for constructing the pyridine ring. organic-chemistry.org

Multi-component Reactions (MCRs): One-pot MCRs are gaining traction due to their efficiency, atom economy, and reduced reaction times. nih.gov The Hantzsch pyridine synthesis and its variations offer a classic example, and modern iterations are exploring novel starting materials and catalysts to broaden the scope of accessible pyridine derivatives. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. This technology could be particularly beneficial for optimizing the synthesis of this compound, allowing for precise control over reaction parameters and potentially improving yields and purity.

Advanced Computational Design of Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in the design of novel molecules with desired properties. For this compound, computational approaches can accelerate the discovery and optimization of derivatives for various applications.

Table 1: Potential Applications of Computationally Designed this compound Derivatives

Application AreaDesign StrategyTarget Properties
Pharmaceuticals Molecular docking and virtual screeningEnhanced binding affinity to specific biological targets, improved pharmacokinetic profiles.
Agrochemicals Quantitative Structure-Activity Relationship (QSAR) modelingIncreased potency against pests or weeds, reduced environmental toxicity.
Materials Science Density Functional Theory (DFT) calculationsTailored electronic and optical properties for applications in organic electronics or as ligands in metal-organic frameworks.

By employing these computational techniques, researchers can predict the biological activity, reactivity, and physical properties of novel derivatives before undertaking their synthesis, thereby saving time and resources.

Discovery of Novel Biological Activities

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs. nih.gov While the specific biological activities of this compound are not well-established, its structural similarity to other biologically active pyridines suggests it could be a valuable starting point for drug discovery programs.

Future research is likely to explore the potential of this compound derivatives in a range of therapeutic areas:

Antimicrobial Activity: Derivatives of nicotinic acid have shown promising activity against various bacterial and fungal strains. mdpi.com Screening libraries of this compound analogues against a panel of pathogenic microbes could lead to the identification of new anti-infective agents.

Anticancer Activity: Many pyridine-containing compounds exhibit antiproliferative effects. mdpi.com Investigations into the cytotoxicity of this compound derivatives against various cancer cell lines could uncover novel oncology drug candidates.

Enzyme Inhibition: Pyridine carboxylic acids are known to inhibit various enzymes. dovepress.com For instance, derivatives of 3-methyl-isonicotinic acid have been investigated as potential inhibitors of cholesterol 24-hydroxylase. scbt.com

Development of Sustainable Synthesis Protocols

The principles of green chemistry are increasingly influencing the design of chemical processes. Future research on this compound will likely prioritize the development of environmentally benign synthesis methods.

Key areas of focus for sustainable synthesis include:

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. ijarsct.co.in

Catalysis: Utilizing catalysts to improve reaction efficiency and reduce waste. This includes the use of heterogeneous catalysts that can be easily recovered and reused. ijcce.ac.ir

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. ijarsct.co.innih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing the generation of byproducts.

Industrial Scale-Up and Process Optimization Research

The transition from laboratory-scale synthesis to industrial production presents numerous challenges. Research into the scale-up and process optimization of this compound synthesis will be crucial for its potential commercialization.

Table 2: Key Considerations for Industrial Scale-Up

ParameterObjective
Reaction Kinetics Develop a thorough understanding of reaction rates to optimize throughput and yield.
Thermodynamics Characterize reaction heats to ensure safe and efficient heat management on a large scale.
Purification Develop robust and scalable purification methods to achieve the desired product purity.
Process Analytical Technology (PAT) Implement real-time monitoring of critical process parameters to ensure consistent product quality.
Cost-Effectiveness Optimize the process to minimize raw material costs, energy consumption, and waste disposal.

By addressing these challenges, researchers can develop a manufacturing process that is not only economically viable but also safe and environmentally responsible. The use of continuous manufacturing technologies could play a significant role in achieving these goals. researchgate.net

Q & A

Q. What are the recommended storage conditions for Methyl 3-methylisonicotinate to ensure stability?

this compound should be stored in sealed containers under inert gas (e.g., nitrogen or argon) and refrigerated (2–8°C) to mitigate thermal and oxidative degradation. Avoid proximity to incompatible materials like strong oxidizers. Stability is enhanced by minimizing exposure to light and humidity .

Q. What safety precautions are critical during handling of this compound?

  • Engineering Controls : Use fume hoods or local exhaust ventilation to prevent vapor inhalation.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for permeation resistance), safety goggles, and lab coats. Respiratory protection (e.g., vapor respirators) is required in poorly ventilated areas.
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Q. How can researchers characterize the purity of this compound experimentally?

  • Chromatography : Use HPLC or GC with a polar column (e.g., DB-WAX) and compare retention times against certified standards.
  • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., δ 2.5 ppm for methyl groups) and IR (C=O stretch ~1700 cm1^{-1}).
  • Physical Properties : Cross-check melting point (if solid) or refractive index (liquid) with literature values. Purity ≥95% is typical for synthetic applications .

Q. What are the key physical and chemical properties of this compound?

PropertyValue/RangeSource
AppearanceClear, colorless to pale yellow liquid
Molecular FormulaC8_8H9_9NO2_2
SolubilityMiscible in organic solvents (e.g., DCM, ethanol)
Boiling Point~250°C (estimated)

Advanced Research Questions

Q. How should researchers design experiments to optimize synthetic routes for this compound derivatives?

  • Reaction Screening : Test catalysts (e.g., Pd/C for hydrogenation) and solvents (polar aprotic vs. nonpolar) under varying temperatures (25–120°C).
  • Kinetic Analysis : Use 1H^1H-NMR or in-situ FTIR to monitor reaction progress.
  • Byproduct Identification : Employ LC-MS or GC-MS to trace side products and adjust stoichiometry accordingly .

Q. What methodological approaches resolve contradictions in spectroscopic data for this compound derivatives?

  • Multi-Technique Validation : Cross-validate 13C^{13}C-NMR and X-ray crystallography to confirm regiochemistry.
  • Computational Modeling : Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., using Gaussian 16).
  • Isotopic Labeling : Use 15N^{15}N-labeled precursors to resolve ambiguous NMR signals .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to identify energetically favorable pathways.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., using GROMACS).
  • Docking Studies : Predict binding affinities for biological targets (e.g., enzyme active sites) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Process Analytical Technology (PAT) : Implement real-time monitoring via Raman spectroscopy.
  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) like temperature and stirring rate using factorial design experiments.
  • Statistical Control : Apply ANOVA to identify significant variability sources (e.g., raw material purity) .

Q. How can systematic reviews address research gaps in the applications of this compound?

  • Literature Mining : Use tools like SciFinder or Reaxys to aggregate data on synthetic, biological, and catalytic applications.
  • Meta-Analysis : Statistically integrate findings from heterogeneous studies (e.g., efficacy in medicinal chemistry).
  • Research Prioritization : Apply SWOT analysis to identify understudied areas (e.g., environmental fate) .

Q. What protocols ensure ethical disposal of this compound waste?

  • Neutralization : Treat acidic/basic waste with appropriate buffers before disposal.
  • Incineration : Use certified facilities for halogenated organic waste.
  • Regulatory Compliance : Follow OECD guidelines for biodegradability testing (e.g., OECD 301F) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-methylisonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 3-methylisonicotinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.